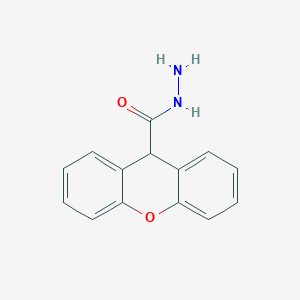
7,8,3'-Trihydroxyflavone
Übersicht
Beschreibung
7,8,3’-Trihydroxyflavone (7,8,3’-THF) is a flavone and small-molecule agonist of TrkB, the main receptor of brain-derived neurotrophic factor (BDNF). It was derived from tropoflavin (7,8-DHF). Relative to tropoflavin, 7,8,3’-THF is 2–3-fold more potent in vitro as a TrkB agonist .
Molecular Structure Analysis
The IUPAC name for 7,8,3’-Trihydroxyflavone is 7,8-Dihydroxy-2-(3-hydroxyphenyl)chromen-4-one. Its molecular formula is C15H10O5 and it has a molar mass of 270.240 g·mol −1 .Wissenschaftliche Forschungsanwendungen
Neuroprotection
7,8,3’-THF has been identified as a potent small molecule agonist of the TrkB receptor, which is crucial for the survival of neurons. It has shown promise in protecting spiral ganglion neurons from degeneration both in vitro and in vivo . This compound could potentially be used to develop treatments for neurodegenerative diseases or to protect neuronal integrity after traumatic injuries.
Cardioprotection
Research indicates that 7,8,3’-THF can prevent cardiotoxicity induced by doxorubicin, a chemotherapy agent, by activating the Akt signaling pathway in cardiac cells . This suggests its potential use in safeguarding heart function during cancer treatment, thereby reducing the risk of cardiotoxic side effects.
Otolaryngology
In the field of otolaryngology, 7,8,3’-THF has been studied for its effects on the auditory system. It has been shown to protect spiral ganglion neurons, which are essential for hearing, suggesting its use in treatments aimed at preserving hearing in individuals at risk of sensorineural hearing loss .
Stem Cell Research
7,8,3’-THF has been found to induce in vivo growth of human embryonic stem cell-derived cardiomyocytes, highlighting its potential application in regenerative medicine and stem cell research . This could lead to advancements in tissue engineering and the treatment of heart diseases.
Pharmacology
As a pharmacological agent, 7,8,3’-THF’s activation of the TrkB receptor implies its use in drug development for various neurological conditions. Its ability to cross the blood-brain barrier makes it an attractive candidate for oral medications targeting brain health .
Toxicology
In toxicological studies, 7,8,3’-THF has shown protective effects against bupivacaine-induced neurotoxicity, suggesting its role in mitigating the adverse effects of local anesthetics on nerve cells . This could be significant in developing safer anesthetic protocols.
Wirkmechanismus
Target of Action
The primary target of 7,8,3’-Trihydroxyflavone (7,8,3’-THF) is TrkB , the main receptor of brain-derived neurotrophic factor (BDNF) . TrkB plays a crucial role in neuronal survival and growth, synaptic function and plasticity, and neurotransmitter regulation .
Mode of Action
7,8,3’-THF acts as a small-molecule agonist of TrkB . It binds to TrkB and activates it, which leads to the initiation of downstream signaling pathways . Relative to tropoflavin, 7,8,3’-THF is 2–3-fold more potent in vitro as a TrkB agonist .
Biochemical Pathways
Upon activation by 7,8,3’-THF, TrkB triggers several downstream signaling cascades, including the PI3K/Akt and MAPK pathways . These pathways play critical roles in cell survival, growth, and differentiation . In addition, 7,8,3’-THF has been found to increase the activity of Akt and the protein levels of Mfn2 and HO-1 .
Pharmacokinetics
This makes 7,8,3’-THF a promising therapeutic agent for neurological disorders .
Result of Action
7,8,3’-THF has been shown to produce TrkB-dependent neuroprotective effects in mice . It promotes the survival of neurons and protects them from degeneration . In vitro, 7,8,3’-THF has been found to ameliorate oxidative stress and promote neurite regeneration .
Action Environment
The action of 7,8,3’-THF can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the cellular context, and the physiological state of the organism can all impact the efficacy and stability of 7,8,3’-THF . .
Safety and Hazards
The safety data sheet for 7,8,3’-Trihydroxyflavone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-2-8(6-9)13-7-12(18)10-4-5-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZSQGDOCUHCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350274 | |
| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,3'-Trihydroxyflavone | |
CAS RN |
137502-84-2 | |
| Record name | 7,8,3'-Trihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137502842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8,3'-TRIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F67B8S3MH9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)





